1-(2-Tert-butylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine
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Overview
Description
1-(2-Tert-butylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is an organic compound that features a piperazine ring substituted with a tert-butylbenzenesulfonyl group and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Tert-butylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Tert-butylbenzenesulfonyl Group: The piperazine core is then reacted with 2-tert-butylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.
Addition of the Prop-2-yn-1-yl Group: Finally, the prop-2-yn-1-yl group is introduced through a nucleophilic substitution reaction using propargyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Tert-butylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl and prop-2-yn-1-yl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Propargyl bromide in the presence of potassium carbonate.
Major Products:
Oxidation: The major products would include oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives of the piperazine ring.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(2-Tert-butylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-Tert-butylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and prop-2-yn-1-yl groups can enhance binding affinity and specificity, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
- 1-(2-Tert-butylbenzenesulfonyl)-4-methylpiperazine
- 1-(2-Tert-butylbenzenesulfonyl)-4-ethylpiperazine
- 1-(2-Tert-butylbenzenesulfonyl)-4-(prop-2-en-1-yl)piperazine
Comparison: 1-(2-Tert-butylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and potential for further functionalization. This sets it apart from similar compounds that may have different alkyl or alkenyl substituents, affecting their chemical and biological properties.
Properties
IUPAC Name |
1-(2-tert-butylphenyl)sulfonyl-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-5-10-18-11-13-19(14-12-18)22(20,21)16-9-7-6-8-15(16)17(2,3)4/h1,6-9H,10-14H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWHOXWAAXLOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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